Ethyl 1-methyl-1H-indole-6-carboxylate
CAS No.: 202745-74-2
Cat. No.: VC8087823
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202745-74-2 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | ethyl 1-methylindole-6-carboxylate |
| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-9-6-7-13(2)11(9)8-10/h4-8H,3H2,1-2H3 |
| Standard InChI Key | DONAUJDYIXJJJF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)C=CN2C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C=CN2C |
Introduction
Chemical Identity and Structural Features
Ethyl 1-methyl-1H-indole-6-carboxylate (C₁₂H₁₃NO₂) is an indole derivative with the following structural components:
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Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Substituents:
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A methyl group (-CH₃) at the 1-position of the indole ring, which blocks N-H tautomerization and enhances stability.
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An ethyl ester (-COOCH₂CH₃) at the 6-position, influencing solubility and reactivity.
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Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Registry Number | Not formally assigned |
| IUPAC Name | Ethyl 1-methyl-1H-indole-6-carboxylate |
The absence of a registered CAS number for this compound underscores its status as a less-studied analog of methyl indole-6-carboxylate , which has well-documented properties such as a melting point of 76–80°C and a predicted boiling point of 331.7°C .
Synthesis and Reaction Pathways
While no direct synthesis protocols for ethyl 1-methyl-1H-indole-6-carboxylate are available, its preparation can be inferred from methods used for analogous compounds. Two plausible routes include:
Fischer Indole Synthesis
The Fischer indole synthesis—a classic method for constructing indole rings—could be adapted by starting with a substituted phenylhydrazine and a carbonyl compound. For example:
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Formation of the indole core: Reacting 4-methyl-3-nitrophenylhydrazine with ethyl pyruvate under acidic conditions.
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Reduction and cyclization: Catalytic hydrogenation to reduce nitro groups, followed by cyclization to form the indole ring.
Esterification of 1-Methylindole-6-Carboxylic Acid
A more straightforward approach involves esterifying the corresponding carboxylic acid:
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Acid synthesis: Oxidize 1-methylindole-6-carbaldehyde to 1-methylindole-6-carboxylic acid using a strong oxidizing agent like KMnO₄.
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Esterification: React the acid with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| Indole ring formation | H₂SO₄, 70°C, 15h | ~85% |
| Esterification | SOCl₂, ethanol, reflux | ~90% |
Physicochemical Properties
Ethyl 1-methyl-1H-indole-6-carboxylate is expected to exhibit properties similar to its methyl counterpart , with modifications due to the ethyl ester group:
Solubility and Stability
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Solubility: Likely soluble in polar organic solvents (e.g., chloroform, methanol) but insoluble in water due to the hydrophobic ethyl group.
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Stability: Stable under ambient conditions but prone to hydrolysis in acidic or alkaline environments.
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹).
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NMR Spectroscopy:
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¹H NMR: A singlet for the methyl group at δ 3.8–4.0 ppm, triplet-quartet patterns for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
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¹³C NMR: Carbonyl carbon at δ 165–170 ppm, aromatic carbons between δ 110–140 ppm.
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Applications in Research and Industry
Pharmaceutical Intermediates
Indole derivatives are pivotal in drug discovery. For example, methyl indole-6-carboxylate serves as a precursor to kinase inhibitors . Ethyl 1-methyl-1H-indole-6-carboxylate could similarly act as a building block for:
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Anticancer agents: Via functionalization at the 3-position of the indole ring.
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Antiviral compounds: Through modifications targeting viral protease enzymes.
Material Science
The compound’s aromaticity and ester functionality make it a candidate for:
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